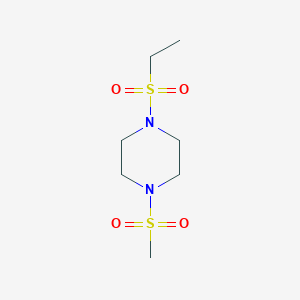![molecular formula C16H14N4O2 B10883499 4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile is an organic compound that features a hydrazone linkage and a nitrobenzonitrile moiety
Métodos De Preparación
The synthesis of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile typically involves the condensation reaction between 4-methylacetophenone and 3-nitrobenzonitrile hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions to yield the corresponding hydrazine and aldehyde or ketone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions include amines, hydrazines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile can be compared with other similar compounds, such as:
4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-8-(trifluoromethyl)quinoline: This compound also features a hydrazone linkage and has applications in biological studies.
4-{2-[1-(4-methylphenyl)ethylidene]hydrazinyl}benzenesulfonamide: This compound is used in medicinal chemistry for its potential therapeutic properties.
The uniqueness of 4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-3-nitrobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H14N4O2 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-11-3-6-14(7-4-11)12(2)18-19-15-8-5-13(10-17)9-16(15)20(21)22/h3-9,19H,1-2H3/b18-12+ |
Clave InChI |
IQHVYEIAKHXYPW-LDADJPATSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)


![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)


![N-(naphthalen-1-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10883470.png)
![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)

![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
